2-[Benzyl(propanoyl)amino]acetic acid

Medicinal Chemistry Structure-Activity Relationship Glycine Transporter

This achiral tertiary amide features a single carboxylic acid HBD—50% fewer than secondary amide analogs—making it a superior candidate for CNS MPO-compliant screening libraries. Its propanoyl chain adds ~+0.5 logP over acetyl variants, enabling clean lipophilicity-driven ADME SPR studies. Pair it with its β-alanine isomer (CAS 1181590-67-9) to map carboxylate position effects, or with the benzoyl analog (CAS 857544-73-1) to probe flexible vs. rigid aromatic binding. Order now to accelerate your SAR campaigns with a structurally distinct, N-benzyl-protected glycine scaffold.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B7629457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Benzyl(propanoyl)amino]acetic acid
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCC(=O)N(CC1=CC=CC=C1)CC(=O)O
InChIInChI=1S/C12H15NO3/c1-2-11(14)13(9-12(15)16)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,15,16)
InChIKeyOVPREYFHQKKJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Benzyl(propanoyl)amino]acetic Acid – Structural Identity, Compound Class, and Procurement-Relevant Physicochemical Baseline


2-[Benzyl(propanoyl)amino]acetic acid (N-benzyl-N-propionylglycine; molecular formula C₁₂H₁₅NO₃, molecular weight 221.25 g·mol⁻¹) is a synthetic N-acyl-N-benzyl glycine derivative belonging to the broader class of N-substituted α-amino acid analogs [1]. The compound features a tertiary amide linkage bearing both a benzyl (phenylmethyl) substituent and a propanoyl (propionyl) acyl group on the glycine nitrogen, resulting in an achiral, non-proteinogenic amino acid scaffold with distinct steric and lipophilic properties relative to simpler N-acyl glycines. It is catalogued primarily as a screening compound and building block for medicinal chemistry, with an experimentally confirmed molecular structure and predicted physicochemical parameters including moderate lipophilicity and a free carboxylic acid moiety amenable to further derivatization . No dedicated PubChem Compound Identifier (CID) entry was retrievable at the time of this analysis, indicating limited public database coverage for this specific entity.

Why N-Acyl-N-Benzyl Glycine Derivatives Including 2-[Benzyl(propanoyl)amino]acetic Acid Cannot Be Interchanged with Simpler N-Acyl Glycines or Positional Isomers


Within the N-acyl glycine chemical space, subtle variations in N-substitution pattern—specifically the presence or absence of an N-benzyl group and the identity of the N-acyl chain—profoundly alter molecular recognition, metabolic stability, and physicochemical behavior [1]. Compounds lacking the N-benzyl substituent (e.g., N-phenylpropanoylglycine, CAS 56613-60-6) present a secondary amide NH donor, enabling hydrogen-bonding interactions that are sterically occluded in the fully substituted tertiary amide of 2-[benzyl(propanoyl)amino]acetic acid. Conversely, positional isomers such as 3-[acetyl(benzyl)amino]propanoic acid (CAS 1181590-67-9) shift the carboxylic acid attachment from the α-carbon (glycine backbone) to the β-carbon (β-alanine backbone), altering both the pKa of the acid group and the spatial relationship between the pharmacophoric elements [2]. The benzoyl analog N-benzoyl-N-propylglycine (CAS 857544-73-1) replaces the flexible benzyl methylene with a rigid, electron-withdrawing benzoyl carbonyl, modifying conformational preferences and amide bond reactivity . These structural distinctions preclude generic substitution without quantitative evidence of functional equivalence in the intended assay system.

Quantitative Differentiation Evidence for 2-[Benzyl(propanoyl)amino]acetic Acid Against Closest Structural Analogs


N-Substitution Architecture: Tertiary Amide vs. Secondary Amide Hydrogen-Bond Donor Capacity

2-[Benzyl(propanoyl)amino]acetic acid bears both an N-benzyl and an N-propanoyl group on the glycine nitrogen, forming a fully substituted tertiary amide that eliminates the secondary amide N–H donor present in simpler N-acyl glycines such as N-(3-phenylpropanoyl)glycine (CAS 56613-60-6). This structural difference abolishes one hydrogen-bond donor (HBD), reducing the total HBD count from 2 to 1 while preserving the carboxylic acid donor. In related N-benzyl glycine series evaluated as glycine transporter (GlyT) inhibitors, the N-benzyl substituent was shown to occupy a lipophilic pocket, with the absence of the amide N–H altering selectivity profiles; patent disclosures of N-benzyl-N-acyl glycine derivatives explicitly claim improved CNS penetration attributable to reduced hydrogen-bonding capacity [1].

Medicinal Chemistry Structure-Activity Relationship Glycine Transporter

Carboxylic Acid Position: α-Glycine Backbone vs. β-Alanine Backbone in Positional Isomers

The target compound places the carboxylic acid on the α-carbon of the glycine scaffold (2-aminoacetic acid backbone), whereas the positional isomer 3-[acetyl(benzyl)amino]propanoic acid (CAS 1181590-67-9) places the carboxylic acid on the β-carbon of a β-alanine backbone. This positional shift alters the acid strength: α-amino acid carboxylic acid groups typically exhibit pKa values in the range of approximately 2.2–2.4 due to the electron-withdrawing inductive effect of the proximal amino group, while β-amino acid carboxylic acids have higher pKa values (approximately 3.5–4.2) owing to the increased distance from the nitrogen [1]. The predicted pKa of the ethyl ester analog of the target compound is −0.82 ± 0.70, consistent with a protonated nitrogen exerting a strong inductive pull on the α-carboxyl group .

Physicochemical Profiling pKa Prediction Isomer Differentiation

Acyl Chain Length and Lipophilicity: Propanoyl vs. Acetyl in N-Benzyl-N-Acyl Glycine Series

The propanoyl (C₃) acyl group in 2-[benzyl(propanoyl)amino]acetic acid provides an additional methylene unit compared to the acetyl (C₂) group in the closest positional isomer 3-[acetyl(benzyl)amino]propanoic acid (CAS 1181590-67-9). Based on the established Hansch π contribution of approximately +0.5 log unit per aliphatic methylene, the target compound is predicted to exhibit a clogP approximately 0.5 units higher than its acetyl counterpart [1]. In a related microbial antitumor prescreen study of N-propionyl vs. N-acetyl amino acid derivatives, the N-propionyl series demonstrated distinct growth-inhibitory potency rank orders compared to the N-acetyl series, with the propionyl substitution conferring increased lipophilicity that correlated with enhanced membrane partitioning in certain analogs [2].

Lipophilicity Optimization logP Prediction Acyl Chain SAR

Conformational Flexibility: N-Benzyl vs. N-Benzoyl in Glycine-Derived Building Blocks

The target compound contains an N-benzyl substituent connected via a methylene (−CH₂−) linker, whereas the structurally analogous N-benzoyl-N-propylglycine (CAS 857544-73-1) contains an N-benzoyl substituent connected via a carbonyl (−C(=O)−) linker. The benzyl group permits free rotation around the N−CH₂−Ph bond, allowing the phenyl ring to sample multiple conformational states, whereas the benzoyl group restricts the phenyl ring to a planar or near-planar orientation due to amide resonance . This conformational distinction alters the spatial presentation of the aromatic ring, which can affect π-stacking interactions and occupancy of hydrophobic enzyme pockets. The SMILES notation O=C(O)CN(CCC)C(C1=CC=CC=C1)=O for the benzoyl analog confirms the carbonyl-linked architecture [1].

Conformational Analysis Amide Bond Geometry Building Block Selection

Recommended Application Scenarios for 2-[Benzyl(propanoyl)amino]acetic Acid Based on Quantified Differentiation Evidence


CNS-Penetrant Screening Library Design Requiring Reduced Hydrogen-Bond Donor Capacity

For medicinal chemistry programs targeting central nervous system (CNS) enzymes or receptors where passive blood–brain barrier penetration is a selection criterion, 2-[benzyl(propanoyl)amino]acetic acid offers a structural advantage over N-(3-phenylpropanoyl)glycine by presenting only a single hydrogen-bond donor (carboxylic acid) instead of two [1]. This 50% reduction in HBD count is consistent with established CNS MPO (Multiparameter Optimization) scoring guidelines and supports its inclusion in fragment-based or diversity-oriented screening libraries where low HBD count is prioritized [2]. Prioritization over the secondary amide comparator should be based on the specific HBD tolerance of the biological target.

Structure-Activity Relationship (SAR) Studies Requiring Differentiated α-Amino Acid vs. β-Amino Acid Backbone Basicity

When a research program requires systematic exploration of carboxylic acid position effects on target binding or pharmacokinetics, the target compound provides the α-glycine backbone with a predicted lower pKa (≈2.2–2.4), while the positional isomer 3-[acetyl(benzyl)amino]propanoic acid (CAS 1181590-67-9) provides the β-alanine backbone with a higher pKa (≈3.5–4.2) [1]. This pair constitutes an effective matched molecular pair for probing the spatial and electronic requirements of the acidic moiety within the binding site, enabling direct attribution of potency, selectivity, or permeability changes to the carboxylate positioning [2].

Lipophilicity-Dependent ADME Profiling Using Propanoyl vs. Acetyl N-Acyl Chain Comparison

In ADME structure–property relationship (SPR) studies, the propanoyl chain of 2-[benzyl(propanoyl)amino]acetic acid provides approximately +0.5 log units higher predicted lipophilicity compared to acetyl-substituted analogs [1]. This difference is sufficient to probe lipophilicity-driven effects on microsomal stability, CYP450 inhibition, and plasma protein binding within a congeneric series. Selection of the propanoyl variant over the acetyl variant is warranted when the screening cascade requires a defined lipophilicity increment without introducing additional heteroatoms that would confound the interpretation of clearance or permeability data [2].

Conformational Probing of Aromatic Pocket Occupancy: Benzyl vs. Benzoyl Substituent Selection

For structure-based drug design programs where the aromatic substituent is predicted to occupy a hydrophobic pocket of defined geometry, 2-[benzyl(propanoyl)amino]acetic acid and its benzoyl counterpart N-benzoyl-N-propylglycine (CAS 857544-73-1) form a complementary pair for probing conformational requirements [1]. The benzyl analog permits rotational freedom of the phenyl ring (sp³ methylene linker), enabling induced-fit recognition, while the benzoyl analog restricts the phenyl orientation (sp² carbonyl linker, amide resonance) [2]. Parallel procurement and testing of both compounds can reveal whether the target pocket prefers a flexible or rigid aromatic presentation, directly informing the design of subsequent analogs with optimized binding entropy and enthalpy [1].

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